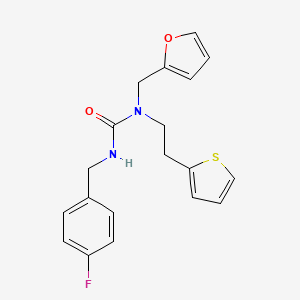

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c20-16-7-5-15(6-8-16)13-21-19(23)22(14-17-3-1-11-24-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNSDWNGJOBFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the urea derivative.

Attachment of the Furan and Thiophene Groups: These groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may bind to active sites of enzymes, inhibiting their activity. The pathways involved often include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on substituent variations and biological relevance:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Fused vs. Isolated Rings : Compounds 7a-d () feature a fused tetrahydrobenzo[b]thiophene system, which may enhance rigidity but reduce solubility compared to the target’s isolated thiophene-ethyl group .

- Fluorination : The 4-fluorobenzyl group in the target compound mirrors 5h ’s 4-fluorophenyl substituent, a common strategy to improve pharmacokinetics .

Biological Activity

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A fluorobenzyl group, which enhances lipophilicity.

- A furan moiety, known for its biological activity.

- A thiophen ring, which contributes to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- N-arylation of furan derivatives.

- Coupling reactions involving thiophenes and amines.

- Purification through chromatographic techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar frameworks have shown:

- Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in various studies:

- It shows promising activity against bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

- The inhibition constants () for these interactions are reported in the low micromolar range, indicating strong binding affinity.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits low toxicity towards human liver cell lines (HepG2), suggesting a favorable safety profile for further development .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several derivatives of urea compounds, including those similar to our target compound. The results showed that:

- Compounds with a fluorobenzyl substituent had enhanced activity compared to standard antibiotics like ampicillin .

- Structural modifications were linked to improved enzyme inhibition and antibacterial properties.

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that the presence of the furan and thiophen groups facilitated:

- Enhanced interaction with bacterial enzymes through hydrogen bonding and hydrophobic interactions, crucial for effective inhibition .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for preparing 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

Substrate Preparation : Start with 4-fluorobenzylamine and thiophene-2-ethylamine, functionalized via alkylation or amidation.

Urea Formation : React intermediates with isocyanates or carbamoyl chlorides under anhydrous conditions. A common approach is the reaction of 4-fluorobenzyl isocyanate with furan-2-ylmethyl-thiophenylethylamine in dichloromethane or acetonitrile, catalyzed by triethylamine .

Optimization :

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates.

- Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Advanced: How can structural contradictions in NMR data for this compound be resolved when comparing computational predictions with experimental results?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in the urea moiety) or solvent-dependent shifts. Mitigation strategies:

- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to freeze conformational changes and identify splitting patterns .

- DFT Calculations : Compare experimental / NMR shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set) to validate stereoelectronic effects .

- COSY and HSQC : Use 2D NMR to assign overlapping signals, particularly for thiophene and furan protons .

Basic: What spectroscopic and chromatographic methods are critical for confirming purity and structure?

Answer:

- HPLC-MS : Confirm molecular weight ( 415.5 for [M+H]) and purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

- FT-IR : Identify urea carbonyl stretch (~1640–1680 cm) and aromatic C–H bending (thiophene/furan rings at ~3100 cm) .

- Elemental Analysis : Validate C, H, N, S, and F composition (±0.3% deviation) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorobenzyl group in biological activity?

Answer:

- Analog Synthesis : Replace 4-fluorobenzyl with chloro-, methoxy-, or unsubstituted benzyl groups.

- Biological Assays : Test analogs against target enzymes (e.g., tyrosine kinase or bacterial DHFR) to correlate substituent effects with IC values .

- Computational Docking : Use AutoDock Vina to compare binding poses of fluorinated vs. non-fluorinated analogs in protein active sites (e.g., PDB 1T46) .

- Data Table :

| Substituent | IC (μM) | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-F-Bn | 0.45 | 3.2 | −9.8 |

| 4-Cl-Bn | 1.20 | 3.5 | −8.2 |

| Bn | 2.10 | 2.8 | −7.5 |

Fluorine enhances potency via hydrophobic and electrostatic interactions .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?

Answer:

- Antibacterial : Broth microdilution (MIC against S. aureus and E. coli) per CLSI guidelines .

- Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC calculation) .

- Cytotoxicity : Parallel testing on HEK-293 normal cells to assess selectivity .

Advanced: How can conflicting reports about the compound’s solubility in aqueous vs. organic solvents be experimentally reconciled?

Answer:

Contradictions often stem from polymorphic forms or pH-dependent ionization. Resolve via:

- Solubility Screen : Measure solubility in buffers (pH 2–8) and solvents (DMSO, ethanol, PBS) using UV-Vis (λ~270 nm) .

- Powder XRD : Compare diffraction patterns of solid samples to identify crystalline vs. amorphous phases .

- Molecular Dynamics : Simulate solvation free energy in water/octanol systems (GROMACS) to predict logP .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at −20°C under argon to prevent oxidation of thiophene and urea moieties .

- Light Sensitivity : Use amber vials to avoid photodegradation (confirmed via HPLC stability testing over 6 months) .

- Hygroscopicity : Desiccate (silica gel) to prevent hydrolysis of the urea group .

Advanced: What strategies can improve the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug Design : Convert urea to carbamate esters for enhanced membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .

- Pharmacokinetics : Monitor plasma half-life in rodent models via LC-MS/MS after IV/oral administration .

Basic: How can researchers validate the compound’s interaction with a proposed enzyme target?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to immobilized enzymes .

- Fluorescence Quenching : Titrate compound into enzyme solutions and monitor tryptophan emission shifts (λ~340 nm) .

Advanced: What computational tools are suitable for predicting metabolic pathways and potential toxicity?

Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.